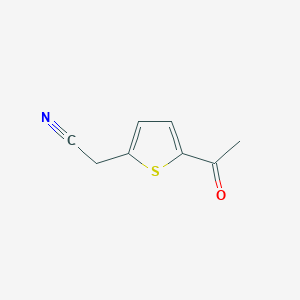
8,5'-Cyclo-damp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,5'-Cyclo-damp is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying muscarinic acetylcholine receptors. This compound is a derivative of muscarine, a natural product found in certain mushrooms. The unique structure of this compound allows it to selectively bind to muscarinic receptors, making it a valuable tool for studying the physiological and biochemical effects of these receptors.
Mécanisme D'action
The mechanism of action of 8,5'-Cyclo-damp involves its selective binding to muscarinic receptors. Once bound, this compound can modulate the activity of these receptors, leading to changes in downstream signaling pathways. The specific effects of this compound on muscarinic receptors depend on the subtype of receptor and the tissue or organ in which it is expressed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific muscarinic receptor subtype and tissue or organ being studied. In general, this compound can modulate the activity of muscarinic receptors, leading to changes in intracellular signaling pathways and downstream physiological effects. These effects can include changes in heart rate, smooth muscle contraction, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8,5'-Cyclo-damp in lab experiments is its selectivity for muscarinic receptors. This allows researchers to study the specific effects of muscarinic receptor activation without interference from other receptor subtypes. Additionally, the unique structure of this compound makes it a valuable tool for studying the structure-activity relationships of muscarinic receptor ligands. However, one limitation of using this compound is its challenging synthesis, which can limit its availability for use in research.
Orientations Futures
There are several future directions for research on 8,5'-Cyclo-damp. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Additionally, researchers are interested in studying the effects of this compound on different muscarinic receptor subtypes and in different tissues and organs. This could lead to a better understanding of the physiological and biochemical effects of muscarinic receptor activation and could have implications for the development of new therapeutics for diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
The synthesis of 8,5'-Cyclo-damp involves several steps. The starting material is muscarine, which is converted into a precursor molecule through a series of chemical reactions. This precursor is then cyclized to form the final product, this compound. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
Applications De Recherche Scientifique
8,5'-Cyclo-damp has been used extensively in scientific research to study muscarinic receptors. These receptors are involved in a wide range of physiological processes, including the regulation of heart rate, smooth muscle contraction, and cognitive function. By selectively binding to these receptors, this compound can be used to probe the function of muscarinic receptors in various tissues and organs.
Propriétés
| 100217-00-3 | |
Formule moléculaire |
C10H12N5O6P |
Poids moléculaire |
329.21 g/mol |
Nom IUPAC |
(7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-yl) dihydrogen phosphate |
InChI |
InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15-4-1-3(16)6(20-4)7(10(15)14-5)21-22(17,18)19/h2-4,6-7,16H,1H2,(H2,11,12,13)(H2,17,18,19) |
Clé InChI |
CFRPMSDTAMOMAA-UHFFFAOYSA-N |
SMILES |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
SMILES canonique |
C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O |
Synonymes |
8,5'-cyclo(deoxyadenosine 5'-monophosphate) 8,5'-cyclo-dAMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)








![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)


